Cas no 1202774-81-9 (1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol)

1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol 化学的及び物理的性質
名前と識別子
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- 1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol
- 1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol
- 1-(1,3-benzodioxol-5-yl)-1-cyclopropylethanol
- 1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol
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- MDL: MFCD20526621
- インチ: 1S/C12H14O3/c1-12(13,8-2-3-8)9-4-5-10-11(6-9)15-7-14-10/h4-6,8,13H,2-3,7H2,1H3
- InChIKey: WJYBNXLYSXQJNR-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C1=CC=C2C(=C1)OCO2)C1CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 251
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 38.7
1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB430157-5 g |
1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol |
1202774-81-9 | 5g |
€1,439.00 | 2023-04-23 | ||
Fluorochem | 395056-5g |
1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol |
1202774-81-9 | 97.0% | 5g |
£1,339.00 | 2023-04-23 | |
Fluorochem | 395056-1g |
1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol |
1202774-81-9 | 97.0% | 1g |
£513.00 | 2023-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617840-5g |
1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethan-1-ol |
1202774-81-9 | 98% | 5g |
¥14767.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD511137-1g |
1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol |
1202774-81-9 | 97% | 1g |
¥3031.0 | 2023-04-05 | |
abcr | AB430157-1g |
1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol; . |
1202774-81-9 | 1g |
€1621.70 | 2025-02-17 | ||
abcr | AB430157-1 g |
1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol |
1202774-81-9 | 1g |
€594.40 | 2023-04-23 | ||
abcr | AB430157-5g |
1-[3,4-(Methylenedioxy)phenyl]-1-cyclopropyl ethanol |
1202774-81-9 | 5g |
€1439.00 | 2023-09-04 | ||
Ambeed | A425478-1g |
1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethanol |
1202774-81-9 | 97% | 1g |
$441.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617840-1g |
1-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropylethan-1-ol |
1202774-81-9 | 98% | 1g |
¥5951.00 | 2024-08-09 |
1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanolに関する追加情報
1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol (CAS No. 1202774-81-9)
1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol, also known by its CAS number 1202774-81-9, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and potential uses.
The molecular structure of 1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol consists of a benzodioxole ring fused with a cyclopropane group, which contributes to its stability and reactivity. The benzodioxole moiety is known for its aromaticity and electron-donating properties, while the cyclopropane ring introduces strain and reactivity, making it an attractive substrate for various chemical transformations. This combination makes the compound a valuable intermediate in the synthesis of complex molecules, including bioactive agents.
Recent studies have explored the synthesis of 1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol through innovative routes, such as enantioselective catalysis and microwave-assisted reactions. These methods not only improve yield and selectivity but also reduce reaction times, aligning with the principles of green chemistry. For instance, researchers have reported the use of palladium-catalyzed cross-coupling reactions to construct the benzodioxole framework efficiently.
In terms of biological activity, 1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol has shown potential as an antioxidant and anti-inflammatory agent. Experimental data indicate that the compound exhibits scavenging activity against reactive oxygen species (ROS), which is crucial in preventing oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, preclinical studies suggest that it may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), making it a promising candidate for anti-inflammatory drug development.
The application of CAS 1202774-81-9 extends beyond pharmacology into agrochemicals. Its ability to interact with plant hormones and regulate stress responses has been investigated in recent agricultural studies. For example, field trials have demonstrated that this compound can enhance crop resilience to environmental stressors such as drought and salinity by modulating abiotic stress signaling pathways.
In the realm of materials science, 1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol has been utilized as a building block for constructing advanced materials with tailored properties. Its cyclopropane moiety enables the formation of strained structures that exhibit unique mechanical and electronic characteristics. Researchers have successfully incorporated this compound into polymer networks to develop high-performance adhesives and coatings with improved durability and flexibility.
The environmental impact of synthesizing CAS 1202774-81-9 has also been a focus of recent research. Green chemistry approaches, such as solvent-free reactions and biocatalysis, have been employed to minimize waste generation and energy consumption during production. These efforts align with global sustainability goals and highlight the importance of eco-friendly practices in modern chemical synthesis.
In conclusion, 1-(1,3-Benzodioxol-5-yl)-cyclopropylethanol, identified by its CAS number 1202774-81-9, is a multifaceted compound with diverse applications across various industries. Its structural uniqueness, coupled with advancements in synthetic techniques and biological insights, positions it as a valuable asset in contemporary research and development endeavors.
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